molecular formula C22H18N2O5S B4778216 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate

4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate

Cat. No. B4778216
M. Wt: 422.5 g/mol
InChI Key: BCBAPPFLCWHHLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate, also known as NPA-SSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound belongs to the class of thiol-reactive compounds and has been extensively studied for its ability to modify proteins, peptides, and other biological molecules. In

Mechanism of Action

4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate is a thiol-reactive compound that reacts with cysteine residues in proteins and other biological molecules. The reaction involves the formation of a covalent bond between the thiol group of cysteine and the nitrophenyl group of 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate. This reaction results in the modification of the cysteine residue, which can lead to changes in protein structure and function.
Biochemical and Physiological Effects:
The modification of proteins and other biological molecules by 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate can have significant biochemical and physiological effects. For example, the modification of enzymes by 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate can lead to changes in enzyme activity and specificity. The modification of proteins involved in signal transduction pathways can alter cellular signaling and gene expression. The modification of nucleic acids by 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate can affect gene expression and regulation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate in lab experiments is its ability to selectively modify cysteine residues in proteins and other biological molecules. This selectivity allows for the specific labeling and modification of target molecules without affecting other functional groups. However, the use of 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate can also have limitations, such as the potential for off-target modifications and the need for optimization of reaction conditions.

Future Directions

There are many future directions for the use of 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate in scientific research. One potential application is the development of new protein labeling and imaging techniques. Another potential direction is the use of 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate in the development of targeted drug delivery systems. Additionally, the modification of nucleic acids by 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate could lead to the development of new gene therapy approaches. Overall, the unique properties of 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate make it a promising tool for a wide range of scientific applications.

Scientific Research Applications

4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate has been widely used in scientific research due to its ability to modify proteins and other biological molecules. It has been used as a crosslinking agent to study protein-protein interactions, as a labeling reagent to study protein structure and function, and as a tool to study enzyme kinetics and activity. 4-[(4-nitrophenyl)thio]benzyl 4-(acetylamino)benzoate has also been used to modify peptides and nucleic acids for various applications, including drug delivery and gene therapy.

properties

IUPAC Name

[4-(4-nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-15(25)23-18-6-4-17(5-7-18)22(26)29-14-16-2-10-20(11-3-16)30-21-12-8-19(9-13-21)24(27)28/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBAPPFLCWHHLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)OCC2=CC=C(C=C2)SC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Nitrophenyl)sulfanylphenyl]methyl 4-acetamidobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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